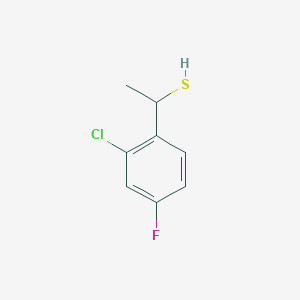

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol is an organosulfur compound featuring a thiol (-SH) functional group attached to an ethane backbone substituted with a 2-chloro-4-fluorophenyl moiety. Thiols are known for their nucleophilic reactivity, volatility, and role in pharmaceuticals, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The process can be summarized as follows:

Reaction of 2-chloro-4-fluorobenzyl chloride with thiourea: This step forms an intermediate thiouronium salt.

Hydrolysis of the thiouronium salt: This step yields this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in research involving enzyme inhibition and protein modification.

Comparison with Similar Compounds

The structural and functional diversity of aryl-substituted ethane derivatives significantly impacts their physicochemical properties and applications. Below is a detailed comparison of 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol with key analogs:

Table 1: Comparative Analysis of Structural Analogs

Key Findings:

Functional Group Influence :

- Thiols (e.g., target compound) exhibit higher nucleophilicity and oxidative sensitivity compared to nitriles (e.g., cyclohexanecarbonitrile derivative).

- Diols (e.g., (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol) demonstrate greater polarity and water solubility due to hydroxyl groups.

Substituent Effects :

- Chloro and Fluoro Groups : Enhance lipophilicity and metabolic stability across all analogs, critical for pharmacokinetic optimization in drug design.

- Positional Isomerism : The 2-chloro-4-fluoro substitution in the target compound vs. 3-fluoro-4-methyl in its thiol analog alters steric and electronic profiles, impacting receptor binding.

Thermal Stability :

- Nitriles (e.g., cyclohexanecarbonitrile) exhibit higher melting points (58–65°C) compared to thiols, which are typically liquids at room temperature due to weaker intermolecular forces.

Synthetic Routes :

- Thiols are often synthesized via mercaptoethylation or thiol-ene click chemistry, while diols (e.g., compound in ) are prepared using Sharpless asymmetric dihydroxylation.

Biological Activity

1-(2-Chloro-4-fluorophenyl)ethane-1-thiol, a compound featuring a thiol functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic potentials based on various research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that compounds containing thiol groups can exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promising activity against various cancer cell lines. A study highlighted that mercapto-substituted compounds demonstrated cytotoxic effects against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.

Antimicrobial Activity

Thiol compounds are known for their antimicrobial properties. Research on related mercapto compounds indicates that they can inhibit the growth of various bacteria and fungi. For example, studies have shown that certain thiol derivatives can disrupt bacterial membranes, leading to reduced biofilm formation in E. coli . This mechanism may be applicable to this compound, warranting further investigation into its antimicrobial potential.

Antioxidant Properties

Thiol groups are also recognized for their antioxidant capabilities. The presence of sulfur in thiols allows them to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases and could be a beneficial aspect of this compound's biological profile.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves the substitution of a halogen atom in a precursor with a thiol group. For example, the reaction of (2-chloro-4-fluorophenyl) hydrazine with a thiolating agent (e.g., thiourea or NaSH) under reflux in glacial acetic acid can yield the target compound . Optimization strategies include:

- Temperature control : Maintaining reflux temperatures (100–110°C) to ensure complete substitution.

- Catalyst use : Acidic or basic catalysts to enhance reaction rates.

- Purification : Column chromatography or recrystallization from ethanol to isolate the thiol product.

Table 1 : Comparison of Synthetic Routes

| Precursor | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| (2-chloro-4-fluorophenyl)hydrazine | Thiourea | Acetic Acid | 65–75 | |

| 2-chloro-4-fluorophenethyl bromide | NaSH | DMF | 50–60 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The thiol proton (-SH) typically appears as a broad singlet at δ 1.5–2.5 ppm, while aromatic protons show splitting patterns consistent with chloro-fluoro substitution (e.g., doublets for para-fluorine) .

- IR : A strong S-H stretch near 2550–2600 cm⁻¹ confirms the thiol group .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 174.6 (M⁺) with fragments corresponding to loss of Cl (35/37 isotopic pattern) .

Q. What crystallographic methods are suitable for determining the molecular structure, and which software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps include:

- Crystal growth : Slow evaporation of a saturated solution in ethanol.

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Refinement : SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and electronic properties of this thiol compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrostatic potential : High electron density at the sulfur atom, indicating nucleophilic reactivity .

- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation.

Table 2 : DFT-Predicted Properties

| Property | Value (DFT) | Experimental (Observed) |

|---|---|---|

| S-H Bond Length (Å) | 1.34 | 1.35 (SCXRD) |

| HOMO-LUMO Gap (eV) | 4.5 | N/A |

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines). Systematic approaches include:

- Standardized assays : Use identical cell lines (e.g., HEK293) and protocols.

- Control experiments : Test derivatives (e.g., 1-(4-Methoxyphenyl)ethane-1-thiol) to isolate substituent effects .

- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables .

Q. What catalytic systems are effective in thiol-mediated reactions involving this compound, and what mechanisms are involved?

- Methodological Answer :

- Pd-catalyzed coupling : Suzuki-Miyaura reactions with aryl halides proceed via oxidative addition of Pd(0) to the C-Cl bond .

- Thiol-disulfide exchange : Use oxidizing agents (e.g., H₂O₂) to form disulfide bridges, monitored by Raman spectroscopy .

Table 3 : Catalytic Systems and Yields

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 85 | |

| Disulfide Formation | H₂O₂ | 90 |

Q. Data Contradiction Analysis

- Example : Conflicting NMR data for the thiol proton (-SH) may arise from solvent polarity or hydrogen bonding. Deuterated DMSO can suppress exchange broadening, resolving singlet peaks .

Q. Key Recommendations

Properties

Molecular Formula |

C8H8ClFS |

|---|---|

Molecular Weight |

190.67 g/mol |

IUPAC Name |

1-(2-chloro-4-fluorophenyl)ethanethiol |

InChI |

InChI=1S/C8H8ClFS/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3 |

InChI Key |

LAQCZOFANOVRFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Cl)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.